1-(2-Fluoroethyl)cyclobutanecarbonitrile
Overview
Description
1-(2-Fluoroethyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C7H10FN . It has a molecular weight of 127.16 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 and a boiling point of 203.5±5.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Material Applications
- Fluoropolymers in Supercritical Carbon Dioxide : The synthesis of fluoropolymers, known for their high-performance properties in technologically demanding applications, can be facilitated in supercritical fluids like carbon dioxide. This method addresses environmental concerns associated with traditional solvents like chlorofluorocarbons (DeSimone, Guan, & Elsbernd, 1992).
Chemical Reaction Dynamics
- Fluoro‐Ene Reaction in Enyne‐Allenes : Research on fluoroalkyl-substituted enyne-allenes, synthesized to explore the possibility of a fluoro-ene reaction, showed that fluorine atom transfer was not observed, favoring the formation of 1H-cyclobuta[a]indenes despite high strain energy. This indicates the kinetic favorability of cyclobutene formation over fluorine shifts (Çinar et al., 2014).
Novel Synthesis Methods
- Synthesis of Monofluorocyclobutanes : A novel approach for synthesizing various new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes from 1-alkyl(or aryl)cyclopropyl carbinols has been established. This method uses a combination of ring expansion and fluorination (Kanemoto, Shimizu, & Yoshioka, 1987).
Photophysics and Fluorescence Studies
- Photoactive Chromophore Studies : Research involving photoactive chromophores like 2-Naphthyl-labeled ladderanes provides insights into ground state interchromophore interactions, fluorescence characteristics, and electronic structures. These studies are crucial in understanding the photophysical behavior of complex organic molecules (Li and Fox, 1996).
Potential Medical Applications
- PET Tracer for Tumor Delineation : The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), aimed for positron emission tomography (PET), indicates the potential of such compounds in tumor detection and imaging (Shoup & Goodman, 1999).
Properties
IUPAC Name |
1-(2-fluoroethyl)cyclobutane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c8-5-4-7(6-9)2-1-3-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRFCNSAUAQZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCF)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.